2,4-Dimethyl-6-nitroaniline

Overview

Description

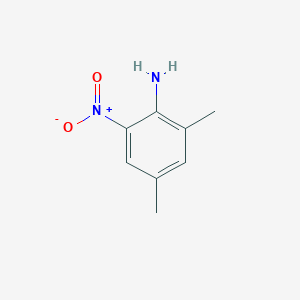

Chemical Structure and Properties 2,4-Dimethyl-6-nitroaniline (C₈H₁₀N₂O₂, molecular weight 166.18 g/mol) is an aromatic amine featuring a benzene ring substituted with two methyl groups at the 2- and 4-positions and a nitro group at the 6-position . Its IUPAC name is 6-nitro-2,4-xylidine, and it is a yellow-to-orange crystalline solid with a melting point of 70–72°C . The compound exhibits weak intermolecular N–H⋯O hydrogen bonding between the amino and nitro groups, stabilizing its planar molecular structure (r.m.s. deviation: 0.0216–0.0161 Å) .

Synthesis and Challenges Synthesis involves nitration of 2,4-dimethylaniline using mixed nitric-sulfuric acid, followed by hydrolysis. However, the process is noted for its complexity, low yields (~82.5%), and high costs due to byproduct formation and purification challenges .

Applications

Primarily used as an intermediate in dye and pigment manufacturing, its electron-withdrawing nitro group and electron-donating methyl groups enhance chromophoric properties, making it valuable in colorant chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,4-Dimethyl-6-nitroaniline can be synthesized through the nitration of 2,4-dimethylaniline. The nitration process involves the reaction of 2,4-dimethylaniline with a nitrating agent such as nitric acid (HNO3) under controlled conditions . The reaction typically requires a mixture of concentrated sulfuric acid (H2SO4) and nitric acid to achieve the nitration at the desired positions on the aromatic ring .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves careful control of temperature, concentration of reagents, and reaction time to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions: 2,4-Dimethyl-6-nitroaniline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Dye and Pigment Production

2,4-Dimethyl-6-nitroaniline is primarily utilized as an intermediate in the synthesis of azo dyes. Its ability to form stable complexes with metal ions enhances the colorfastness of dyes produced from it, making it valuable in the textile industry .

Pharmaceutical Development

The compound serves as a precursor in the synthesis of various pharmaceutical agents. Its interactions with biological systems are being explored for potential therapeutic applications, including antimicrobial properties and enzyme inhibition mechanisms .

Agrochemical Production

In agriculture, this compound is used in the formulation of agrochemicals. Its chemical reactivity allows it to participate in reactions that lead to the development of herbicides and pesticides .

Case Study 1: Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties against various pathogens. In vitro studies showed effective inhibition of bacterial growth, suggesting its potential as a new antimicrobial agent .

Case Study 2: DNA Binding Studies

A study investigated the binding affinity of this compound to DNA. Results indicated significant interactions that could affect gene expression and cellular processes through intercalation between DNA bases, raising concerns about potential mutagenic effects .

Case Study 3: Metal Complex Formation

Investigations into the ability of this compound to form complexes with metal ions revealed enhanced biological activity compared to its free form. These complexes are being studied for applications in targeted drug delivery systems .

Mechanism of Action

The mechanism of action of 2,4-dimethyl-6-nitroaniline involves its interaction with molecular targets through its functional groups. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules . The compound’s aromatic structure allows it to participate in various biochemical pathways, influencing cellular processes .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

| Compound | Molecular Formula | Substituents | Key Functional Groups | Applications |

|---|---|---|---|---|

| 2,4-Dimethyl-6-nitroaniline | C₈H₁₀N₂O₂ | 2-Me, 4-Me, 6-NO₂ | Amino, Nitro | Dyes, pigments |

| 4-Nitroaniline | C₆H₆N₂O₂ | 4-NO₂ | Amino, Nitro | Pharmaceuticals, dyes |

| 4,5-Dimethyl-2-nitroaniline | C₈H₁₀N₂O₂ | 4-Me, 5-Me, 2-NO₂ | Amino, Nitro | Organic synthesis |

| 2-Methyl-6-nitroaniline | C₇H₈N₂O₂ | 2-Me, 6-NO₂ | Amino, Nitro | Agrochemical intermediates |

| N,N-Dimethyl-4-nitrosoaniline | C₈H₁₀N₂O | 4-NO, N,N-Me₂ | Nitroso, Dimethylamino | Radical initiators |

Key Comparison Points

Substituent Effects on Reactivity Electron-Donating vs. Withdrawing Groups: The methyl groups in this compound donate electrons, counterbalancing the electron-withdrawing nitro group. Positional Isomerism: 4,5-Dimethyl-2-nitroaniline (methyl at 4,5; nitro at 2) shows reduced steric hindrance compared to this compound, leading to higher solubility in polar solvents .

Physical Properties Melting Points: this compound (70–72°C) has a lower melting point than 4-nitroaniline (147–150°C) due to weaker hydrogen bonding (only one amino group vs. two in 4-nitroaniline) . Solubility: The methyl groups in this compound enhance solubility in organic solvents (e.g., methanol) compared to 2-methyl-6-nitroaniline, which is less soluble due to fewer hydrophobic groups .

Synthetic Challenges

- This compound requires controlled nitration to avoid over-nitration, whereas N,N-dimethyl-4-nitrosoaniline () is synthesized via diazotization but is prone to spontaneous combustion .

Applications

- Dye Chemistry : this compound’s balanced electron effects make it superior to 4-nitroaniline in producing stable azo dyes .

- Pharmaceuticals : 4-Nitroaniline is preferred for drug intermediates due to its simpler purification .

Table 2: Crystallographic Data Comparison

| Compound | Crystal System | Hydrogen Bonding (Å) | Planarity (r.m.s. deviation, Å) |

|---|---|---|---|

| This compound | Monoclinic | N–H⋯O (2.01–2.08) | 0.0216–0.0161 |

| 4-Nitroaniline | Monoclinic | N–H⋯O (1.95–2.10) | 0.013–0.018 |

| 4,5-Dimethyl-2-nitroaniline | Orthorhombic | N–H⋯O (2.05–2.12) | 0.019–0.023 |

Research Findings and Industrial Relevance

- Stability : this compound’s hydrogen-bonded crystal lattice improves thermal stability compared to 2-methyl-6-nitroaniline , which lacks such interactions .

- Cost-Effectiveness : Despite synthesis challenges, this compound is prioritized in dye industries over N,N-dimethyl-4-nitrosoaniline due to the latter’s flammability risks .

- Environmental Impact : Nitroanilines generally require careful disposal, but this compound’s lower water solubility reduces aquatic toxicity compared to 4-nitroaniline .

Biological Activity

2,4-Dimethyl-6-nitroaniline (DMNA) is an aromatic organic compound with the molecular formula . It is widely recognized for its utility as an intermediate in the synthesis of dyes and pigments due to its reactive nitro and amine functional groups. This article explores the biological activity of DMNA, focusing on its mechanisms of action, interactions with biological systems, and potential applications in various fields.

DMNA is characterized by:

- Molecular Weight : 166.18 g/mol

- Structure : Contains a nitro group and two methyl groups attached to an aniline core, enhancing its solubility and reactivity.

The biological activity of DMNA can be attributed to several mechanisms:

1. Enzyme Interaction

DMNA interacts with various enzymes and proteins in biological systems. Its nitro group can undergo reduction, leading to the formation of reactive intermediates that may inhibit enzyme activity or disrupt normal cellular functions.

2. Cellular Toxicity

Studies have indicated that DMNA exhibits cytotoxic effects on certain cell lines. The compound's reactivity can lead to oxidative stress and damage to cellular components, including DNA and proteins . The following table summarizes findings from various studies regarding DMNA's cytotoxicity:

| Study Reference | Cell Line Tested | Observed Effect |

|---|---|---|

| Joksimović et al. (2016) | Human liver cells | No significant toxicity observed |

| Qian (2005) | Mouse fibroblasts | Moderate cytotoxicity at high concentrations |

| Liang (2000) | Cancer cell lines | Induced apoptosis at elevated doses |

Applications in Research

DMNA's unique properties make it a valuable compound in several research areas:

Dye Synthesis

As a precursor for azo dyes, DMNA is essential in the textile industry. Its ability to form stable complexes with metal ions enhances the colorfastness of dyes produced from it.

Pharmaceutical Development

DMNA has potential applications in medicinal chemistry as a building block for synthesizing pharmaceutical compounds. Its interactions with biological systems are being explored for developing new therapeutic agents .

Case Studies

Several case studies have investigated the biological activity of DMNA:

- Antimicrobial Activity : Research has shown that DMNA possesses antimicrobial properties against various pathogens. In vitro studies demonstrated effective inhibition of bacterial growth, suggesting its potential as an antimicrobial agent .

- DNA Binding Studies : A study examined the binding affinity of DMNA to DNA, revealing significant interactions that could affect gene expression and cellular processes. The binding mechanism involves intercalation between DNA bases, which may lead to mutagenic effects .

- Metal Complex Formation : Investigations into DMNA's ability to form complexes with metal ions have shown that these complexes exhibit enhanced biological activity compared to the free compound. This property is being studied for potential applications in targeted drug delivery systems .

Q & A

Basic Research Questions

Q. What experimental techniques are recommended for determining the crystal structure of 2,4-dimethyl-6-nitroaniline, and how should refinement parameters be optimized?

- Answer: Single-crystal X-ray diffraction (SC-XRD) is the primary method for resolving its crystal structure. Key parameters include:

- Data collection: Use a Rigaku AFC10/Saturn724+ diffractometer with MoKα radiation (λ = 0.71073 Å) at low temperatures (e.g., 163 K) to minimize thermal motion .

- Refinement: Employ SHELXL97 for refinement, with R factors <0.05 (R1) and wR2 <0.13. Ensure data-to-parameter ratios >18:1 to avoid overfitting .

- Hydrogen bonding: Analyze intermolecular N–H⋯O interactions (bond distances ~2.8–3.0 Å) to explain structural stability .

Q. How can this compound be synthesized with high yield, and what are critical reaction parameters?

- Answer: A two-step nitration-acetylation procedure is optimal:

Acetylation: Reflux 2,4-dimethylaniline with acetic acid and anhydride (1:1 molar ratio) at 35°C for 1 hour .

Nitration: Add mixed concentrated H₂SO₄/HNO₃ (2:1 v/v) dropwise under cooling to prevent decomposition. Maintain reaction pH >7 during precipitation to isolate the product in 82.5% yield .

- Key variables: Temperature control (<40°C during nitration) and acid concentration (70% H₂SO₄) are critical to avoid byproducts .

Q. What analytical methods are suitable for quantifying this compound in complex matrices?

- Answer: Use diazotization-coupled spectrophotometry:

- Reagents: N-(1-naphthyl)ethylenediamine (N-na) or H-acid as coupling agents.

- Procedure: Diazotize the amine in acidic media (HCl, 0.5 M), then couple at pH 6–6. Measure absorbance at λ = 540 nm (ε ≈ 3.5×10⁴ L·mol⁻¹·cm⁻¹) .

- Validation: Ensure linearity (R² >0.995) in 0.1–10 µg/mL range and cross-validate with HPLC-MS for trace-level detection .

Advanced Research Questions

Q. How do intermolecular interactions influence the solid-state packing of this compound, and what computational tools can model these effects?

- Answer: The crystal lattice is stabilized by N–H⋯O hydrogen bonds (N⋯O distance: 2.83–3.02 Å) and π-π stacking (centroid distances: 3.7–4.1 Å). Use Mercury or CrystalExplorer to visualize packing motifs .

- DFT studies: Optimize geometry at B3LYP/6-311+G(d,p) level to compare experimental vs. theoretical bond lengths (e.g., C–N: 1.45 Å vs. 1.44 Å) .

Q. What strategies resolve contradictions between spectroscopic data and X-ray crystallographic results for this compound?

- Answer: Discrepancies in nitro-group geometry (e.g., O–N–O angles) may arise from dynamic disorder. Mitigate via:

- Low-temperature XRD: Collect data at 100 K to reduce thermal motion artifacts .

- Multipole refinement: Use Hirshfeld atom refinement (HAR) in Olex2 to account for electron density delocalization .

- Cross-validation: Compare IR/Raman spectra (e.g., NO₂ symmetric stretch at 1350 cm⁻¹) with computed vibrational modes .

Q. How can the nitro group’s electronic effects be exploited to design derivatives with tailored photophysical properties?

- Answer: The nitro group acts as a strong electron-withdrawing group (EWG), reducing HOMO-LUMO gaps (ΔE ≈ 4.1 eV).

Properties

IUPAC Name |

2,4-dimethyl-6-nitroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2/c1-5-3-6(2)8(9)7(4-5)10(11)12/h3-4H,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSRYYONYIUUFFY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)[N+](=O)[O-])N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00167607 | |

| Record name | 6-Nitro-2,4-xylidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00167607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1635-84-3 | |

| Record name | 2,4-Dimethyl-6-nitroaniline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1635-84-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Nitro-2,4-xylidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001635843 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1635-84-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9816 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-Nitro-2,4-xylidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00167607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-nitro-2,4-xylidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.148 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,4-Dimethyl-6-nitroaniline | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZF8VRN3SKA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.